2-(benzylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)acetic acid is a derivative of glycine, an amino acid. It is characterized by the presence of a benzyl group attached to the amino group of glycine. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzylamino)acetic acid can be synthesized through various methods. One common synthetic route involves the reaction of glycine with benzylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylamino derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino ketones, while reduction can produce benzylamino alcohols .
Scientific Research Applications
2-(Benzylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(benzylamino)acetic acid involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. These effects are mediated through its interaction with cellular receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
2-(Benzylamino)acetic acid can be compared with other glycine derivatives, such as:
N-Methylglycine (Sarcosine): Known for its role in metabolic pathways and potential therapeutic applications.
N-Acetylglycine: Used in biochemical research and as a precursor in chemical synthesis.
N-Benzylglycine: Similar to this compound but with different functional groups and applications.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical properties and potential therapeutic benefits make it a valuable subject of study in various fields.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(benzylamino)acetic acid |
InChI |
InChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)/i7+1,9+1 |
InChI Key |
KGSVNOLLROCJQM-VEJAREIZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN[13CH2][13C](=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.